3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one is a heterocyclic compound that contains a thieno ring fused with a diazepine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its structural similarity to other biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one can be achieved through various synthetic routes. One efficient method involves a continuous-flow protocol that allows for the gram-scale production of the compound. This method is advantageous as it does not require purification steps, making it suitable for generating compound libraries for drug discovery .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of high-yielding synthetic routes that can be scaled up. The continuous-flow synthesis mentioned earlier is particularly suitable for industrial applications due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s functional groups.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thieno[2,3-e][1,4]diazepin-5-one derivatives .
Scientific Research Applications
3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one has several scientific research applications:
Chemistry: It is used as a scaffold in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.
Industry: The compound is used in the development of new materials and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-5H-thieno[3,2-e][1,4]diazepin-5-one: This compound shares a similar thieno-diazepine structure but differs in the position of the thieno ring fusion.
5-(o-Trifluoromethylphenyl)-1H-thieno[3,4-e][1,4]diazepin-2(3H)-one: This compound has a similar diazepine core but includes a trifluoromethylphenyl group.
Uniqueness
3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. This uniqueness makes it a valuable scaffold for drug discovery and the development of new therapeutic agents .
Properties
CAS No. |
651043-23-1 |
---|---|
Molecular Formula |
C7H6N2OS |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
3,4-dihydrothieno[2,3-e][1,4]diazepin-5-one |
InChI |
InChI=1S/C7H6N2OS/c10-6-5-1-4-11-7(5)9-3-2-8-6/h1,3-4H,2H2,(H,8,10) |
InChI Key |
UJKCRFMWTGYWEV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=C(C=CS2)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.